molecular formula C26H21N3O4S B4347085 N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-2-{[4-(4-METHOXYPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE

N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-2-{[4-(4-METHOXYPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE

Cat. No.: B4347085
M. Wt: 471.5 g/mol
InChI Key: WMAROJDUUAJPNJ-UHFFFAOYSA-N
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Description

N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-2-{[4-(4-METHOXYPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a dibenzofuran core, a pyrimidinyl thioacetamide moiety, and methoxy substituents, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-2-{[4-(4-METHOXYPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE typically involves multiple steps, including the formation of the dibenzofuran core, the introduction of the pyrimidinyl thioacetamide group, and the addition of methoxy substituents. Common reagents used in these reactions include halogenated precursors, thiols, and methoxy-containing compounds. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-2-{[4-(4-METHOXYPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioacetamide group to amines or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-2-{[4-(4-METHOXYPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-2-{[4-(4-METHOXYPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE include:

  • Dibenzofuran derivatives
  • Pyrimidinyl thioacetamide analogs
  • Methoxy-substituted aromatic compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2-methoxydibenzofuran-3-yl)-2-[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O4S/c1-31-17-9-7-16(8-10-17)20-11-12-27-26(29-20)34-15-25(30)28-21-14-23-19(13-24(21)32-2)18-5-3-4-6-22(18)33-23/h3-14H,15H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMAROJDUUAJPNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NC=C2)SCC(=O)NC3=C(C=C4C5=CC=CC=C5OC4=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-2-{[4-(4-METHOXYPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-2-{[4-(4-METHOXYPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-2-{[4-(4-METHOXYPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-2-{[4-(4-METHOXYPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-2-{[4-(4-METHOXYPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-2-{[4-(4-METHOXYPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE

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